molecular formula C15H20N2O4 B1517848 Ethyl 1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-3-carboxylate CAS No. 1153394-19-4

Ethyl 1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-3-carboxylate

Cat. No. B1517848
CAS RN: 1153394-19-4
M. Wt: 292.33 g/mol
InChI Key: RPBOKKIPORVSQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-3-carboxylate, also known as EMCPC, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a member of the dihydropyridine class of compounds, which are known for their ability to act as agonists or antagonists of certain receptors in the body. EMCPC has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and cardiovascular disease.

Scientific Research Applications

Synthesis and Reactivity

Ethyl 1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-3-carboxylate and its derivatives are of significant interest due to their reactivity and potential applications in organic synthesis. For instance, Zhu et al. (2003) demonstrated an expedient phosphine-catalyzed [4 + 2] annulation process that employs ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, to undergo annulation with N-tosylimines, producing tetrahydropyridines with excellent yields and complete regioselectivity Zhu, Lan, & Kwon, 2003. This illustrates the utility of such compounds in facilitating complex organic transformations.

Cardiovascular Activity

Krauze et al. (2004) explored the synthesis of nitriles derived from 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, revealing their potential in cardiovascular research. These compounds showed promise in studies related to their cardiovascular activity and electrochemical oxidation, hinting at their applicability in medicinal chemistry Krauze et al., 2004.

Enantioselective Reductions

A study by Talma et al. (1985) on the reductions of activated carbonyl compounds with chiral bridged 1,4-dihydropyridines investigated the scope and structural effects influencing enantioselective reductions. This research contributes to understanding how modifications to the dihydropyridine core can affect catalytic activity and selectivity, providing a foundation for developing new synthetic methodologies Talma et al., 1985.

Photophysical Investigation

Alsharif et al. (2018) synthesized and characterized Ethyl 4-(9-ethyl-9H-carbazol-3-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (ECPC) through a one-pot multi-component reaction. The study highlighted the photophysical parameters of ECPC, demonstrating its utility in determining critical micelle concentrations of surfactants in organized media, which could have applications in materials science and sensor technology Alsharif et al., 2018.

properties

IUPAC Name

ethyl 1-(1-methyl-2-oxopyridine-4-carbonyl)piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-3-21-15(20)12-5-4-7-17(10-12)14(19)11-6-8-16(2)13(18)9-11/h6,8-9,12H,3-5,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBOKKIPORVSQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=O)N(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ethyl 1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.